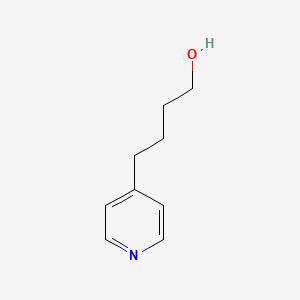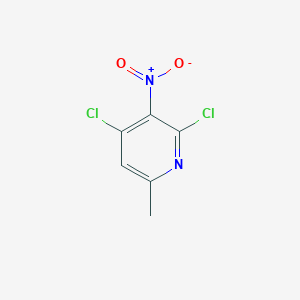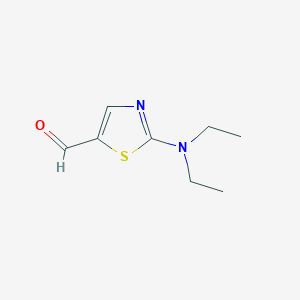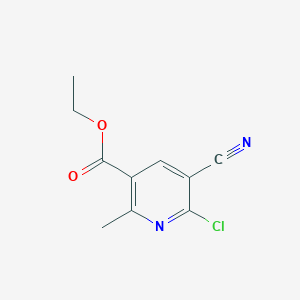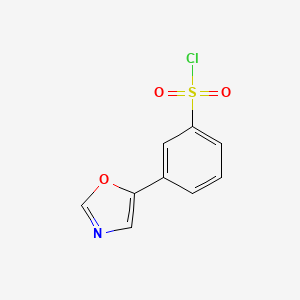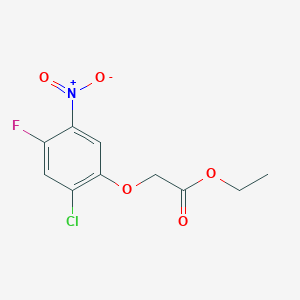
Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate is a biochemical compound used for proteomics research . It has a molecular formula of C10H9ClFNO5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H9ClFNO5 . It has a molecular weight of 277.63 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that this compound is used in proteomics research .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Formation and Isomerization : Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate plays a role in the formation of specific chemical structures. For instance, nitration of p-halophenols, including compounds similar to this compound, results in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones, which can isomerize to nitrophenols under certain conditions (Clewley et al., 1989).
Synthesis and Characterization : This compound has been synthesized and characterized through acylation and nitration reactions. The optimal conditions for these reactions have been explored, including reaction temperature and time, leading to a high purity and yield of the final product (Wang Da-hui, 2010).
Crystal Structure Analysis : The structure and molecular interactions of similar compounds have been studied using methods like X-ray crystal structure determination and Hirshfeld surface analysis. These studies provide detailed insights into the molecular packing and non-covalent interactions of such compounds (Prabhuswamy et al., 2021).
Applications in Biochemistry and Pharmacology
pH Sensitive Probes : Derivatives of this compound have been used in the development of pH-sensitive probes. These probes are essential for measuring intracellular pH and have negligible affinity for other physiological ions (Rhee et al., 1995).
Corrosion Inhibition : Certain derivatives of this compound have been studied for their potential as corrosion inhibitors. These derivatives have shown high inhibition activities and adhere to the surface of metals like mild steel following specific adsorption models (Lgaz et al., 2017).
Other Chemical Applications
Chemiluminescence Reactions : this compound and its derivatives can be used in chemiluminescence reactions, particularly in the synthesis of specific oxalate esters. These reactions are crucial for sensitive detection in various analytical chemistry applications (Imai et al., 1986).
Kinetics of Chlorination : The kinetics of chlorination reactions involving phenols, including compounds similar to this compound, have been studied. These reactions are significant in understanding the reactivity of such compounds in different chemical environments (Moodithaya & Gowda, 2002).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)7(12)3-6(9)11/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRWCBHDUPHUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382377 |
Source


|
| Record name | ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439094-94-7 |
Source


|
| Record name | ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

